Evodol
Overview
Description
Evodol is a limonoid compound isolated from the fruits of Evodia rutaecarpa, a plant belonging to the Rutaceae family . It is known for its anti-inflammatory properties and has shown inhibitory activity on nitric oxide production in lipopolysaccharide-activated macrophages . Additionally, this compound possesses larvicidal activity against the Asian tiger mosquitoes .
Mechanism of Action
Target of Action
Evodol is a natural product isolated from the dried and nearly ripe fruits of Euodia rutaecarpa It has been found to show inhibitory activity on nitric oxide (no) production in lipopolysaccharide-activated raw2647 macrophages .
Mode of Action
It is known to inhibit the production of nitric oxide (no), a signaling molecule involved in many physiological and pathological processes . By inhibiting NO production, this compound may modulate inflammatory responses and other NO-mediated processes.
Result of Action
This compound has been found to possess larvicidal activity against the Asian tiger mosquitoes, with a LC50 value of 32.43 μg/ml . This suggests that this compound could potentially be used as a natural insecticide.
Biochemical Analysis
Biochemical Properties
Evodol shows inhibitory activity against nitric oxide (NO) production . It interacts with enzymes and proteins involved in NO synthesis, affecting their function and altering biochemical reactions within the cell .
Cellular Effects
This compound has a significant impact on cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Its effects on NO production can affect a variety of cellular functions, as NO is a key signaling molecule in many physiological and pathological processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its inhibitory activity against NO production suggests that it may bind to and inhibit the enzymes involved in NO synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information concerning product stability, particularly in solution, has rarely been reported . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is likely involved in various metabolic pathways due to its interaction with enzymes and proteins involved in NO synthesis . Specific details about the metabolic pathways it is involved in, and any effects on metabolic flux or metabolite levels, are not currently available.
Transport and Distribution
Given its biochemical properties and effects on cellular function, it is likely that it interacts with various transporters or binding proteins .
Subcellular Localization
Given its biochemical properties and effects on cellular function, it is likely that it is directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Evodol can be synthesized through various chemical reactions involving the precursor compounds found in Evodia rutaecarpa. The synthetic route typically involves the isolation of the compound from the plant material, followed by purification using chromatographic techniques. The reaction conditions often include the use of organic solvents and specific temperature and pressure settings to ensure the stability and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from the fruits of Evodia rutaecarpa. The process includes drying the fruits, grinding them into a fine powder, and using solvents such as ethanol or methanol for extraction. The extract is then subjected to various purification steps, including filtration, evaporation, and crystallization, to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions
Evodol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
Scientific Research Applications
Evodol has a wide range of scientific research applications, including:
Chemistry: Used as a lead compound in the synthesis of new chemical entities with potential therapeutic properties.
Medicine: Investigated for its potential use in treating inflammatory diseases and as a natural insecticide.
Industry: Utilized in the development of natural pesticides and other agricultural products.
Comparison with Similar Compounds
Similar Compounds
Limonin: Another limonoid with similar anti-inflammatory and larvicidal properties.
Evodiamine: A compound found in Evodia rutaecarpa with anti-inflammatory and anticancer activities.
Rutaecarpine: Known for its cardiovascular and anti-inflammatory effects.
Uniqueness of Evodol
This compound is unique due to its specific inhibitory activity on nitric oxide production and its mechanism-based inactivation of cytochrome P450 3A . These properties make it a valuable compound for research in inflammation and drug metabolism.
Properties
IUPAC Name |
(1R,2R,7S,13R,14R,16S,19S,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O9/c1-22(2)17-16(28)18(29)24(4)13(25(17)11-32-15(27)9-14(25)34-22)5-7-23(3)19(12-6-8-31-10-12)33-21(30)20-26(23,24)35-20/h6,8,10,13-14,19-20,28H,5,7,9,11H2,1-4H3/t13-,14-,19-,20+,23-,24-,25-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGHLUWTFLYPMT-JPRNBFAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)(C(=O)C(=C6[C@@]37COC(=O)C[C@@H]7OC6(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904237 | |
Record name | Evodol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60904237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22318-10-1 | |
Record name | Evodol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22318-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glaucin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022318101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Evodol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60904237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Evodol and where is it found?
A1: this compound is a furanoid compound primarily isolated from the fruits of Evodia rutaecarpa, a plant commonly used in traditional Chinese medicine. [, , ]
Q2: How does this compound interact with cytochrome P450 3A (CYP3A)?
A2: this compound acts as a mechanism-based inactivator of CYP3A. [] This means it requires metabolic activation by CYP3A to exert its inhibitory effect. The inactivation process is time-, concentration-, and NADPH-dependent. []
Q3: What is the mechanism of CYP3A inactivation by this compound?
A3: this compound is bioactivated by CYP3A enzymes, primarily CYP3A4 and 2C9, forming a reactive intermediate, cis-butene-1,4-dial (BDA). [] This BDA intermediate then covalently binds to the CYP3A enzyme, leading to its irreversible inactivation. []
Q4: Is there evidence for the formation of the BDA intermediate?
A4: Yes, the BDA intermediate generated during this compound metabolism was successfully trapped using glutathione and N-acetyl-lysine in microsomal incubations. These adducts were then characterized by high-resolution mass spectrometry (HR-MS). []
Q5: Does glutathione protect against this compound-induced CYP3A inactivation?
A5: Interestingly, the addition of glutathione, a common scavenger of reactive metabolites, did not prevent the inactivation of CYP3A by this compound. [] This suggests that the BDA intermediate formed is likely formed within the active site of CYP3A, limiting the access of glutathione for detoxification.
Q6: Are there other compounds that modulate this compound's effect on CYP3A?
A6: Co-incubation with Ketoconazole, a known CYP3A inhibitor, was found to decrease the inactivation of CYP3A by this compound. [] This further supports the role of CYP3A in the bioactivation of this compound.
Q7: What are the implications of this compound's interaction with CYP3A?
A7: The inhibition of CYP3A by this compound has important clinical implications. Since CYP3A is involved in the metabolism of a wide range of drugs, co-administration of this compound with drugs metabolized by CYP3A could lead to increased drug levels in the body, potentially resulting in adverse effects or toxicity. []
Q8: What is the structure of this compound?
A8: this compound is a limonoid, a class of highly oxygenated triterpenoids. [] Its chemical structure was first elucidated in 1968. [] While its exact molecular formula and weight are not provided in these research abstracts, they can be readily obtained from chemical databases like PubChem.
Q9: How is this compound absorbed and transported in the body?
A9: Studies using a Caco-2 cell monolayer model, an in vitro model of the human intestinal epithelium, have shown that this compound exhibits high permeability and is likely absorbed mainly through passive diffusion. []
Q10: Have there been studies on this compound's effects on other organisms?
A10: Research has demonstrated that this compound, along with other compounds isolated from Evodia rutaecarpa, exhibits nematocidal activity against the root-knot nematode Meloidogyne incognita. [] Furthermore, this compound also demonstrated larvicidal activity against the mosquito species Aedes albopictus. []
Q11: What other biological activities have been reported for this compound?
A11: this compound, along with other limonoids, has shown inhibitory effects on nitric oxide (NO) production in lipopolysaccharide-activated RAW264.7 macrophages, suggesting potential anti-inflammatory activity. []
Q12: Are there any known structural analogs of this compound?
A12: Yes, several structural analogs of this compound, such as limonin, rutaevin, and shihulimonin A, have been isolated from Evodia rutaecarpa and other related plant species. [, , , , ] These compounds often differ in the substituents on their core limonoid structure.
Q13: Has the relationship between the structure of this compound and its biological activity been investigated?
A13: While specific structure-activity relationship (SAR) studies for this compound are not detailed in the provided abstracts, research on related limonoids indicates that the presence and configuration of specific functional groups on the core structure can significantly influence their biological activities. [] For example, the presence of a 5β-H configuration in certain limonoids was found to enhance their inhibitory activity on NO production. []
Q14: What analytical techniques are commonly used to study this compound?
A14: Various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), ultraviolet-visible (UV-Vis) spectroscopy, and high-performance liquid chromatography (HPLC), are routinely employed for the isolation, structural elucidation, and quantification of this compound. [, , , ]
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